molecular formula C40H40F2N2O2S2 B3238616 6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline CAS No. 1416047-43-2

6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline

Cat. No. B3238616
CAS RN: 1416047-43-2
M. Wt: 682.9 g/mol
InChI Key: ZCRFPEOUYWPDMV-UHFFFAOYSA-N
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Description

“6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline” is a quinoxaline-based compound . Quinoxaline compounds are known for their bright fluorescence intensity, excellent photostability, high emission rates, and low intrinsic cytotoxicity . They are often used in biological imaging .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The compound is synthesized from 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(5-hexylthiophen-2-yl)quinoxaline . The NMR data provided in the source indicates the presence of various functional groups in the compound .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from the NMR data . The presence of peaks in the NMR spectrum indicates the presence of various functional groups, including thiophen, hexyloxy, and phenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the NMR and MS data . The NMR data provides information about the chemical structure of the compound, while the MS data provides information about the molecular weight of the compound .

Scientific Research Applications

Photovoltaic Cell Applications

6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline and related compounds have been extensively studied for their application in photovoltaic cells. These materials, often used in copolymers, show promise in organic photovoltaic cells due to their favorable electronic properties. For instance, copolymers containing fluorinated quinoxaline derivatives exhibit high open-circuit voltages and power conversion efficiencies in organic photovoltaic devices (Kim et al., 2014). Another study noted the enhancement of photovoltaic performance by increasing the conjugation of the acceptor unit in benzodithiophene and quinoxaline copolymers, leading to improved power conversion efficiency (Hu et al., 2014).

Electrochromic Applications

This class of compounds is also being explored for electrochromic applications. For instance, a study on a polythiophene derivative with quinoxaline highlighted its multichromic properties and potential for electrochromic devices (Ozyurt et al., 2008). These materials exhibit color changes under electrical stimulation, making them suitable for applications such as smart windows and displays.

Organic Light Emitting Diodes (OLEDs)

Quinoxaline derivatives are also being utilized in the development of organic light-emitting diodes (OLEDs). Research into these compounds has shown their potential as electron transport materials in OLEDs, contributing to improved device performance (Yin et al., 2016). Their ability to facilitate charge transport and their strong luminescence make them suitable for high-efficiency OLEDs.

Future Directions

Quinoxaline-based compounds, including “6,7-Difluoro-2,3-bis(3-(hexyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline”, have promising applications in the field of biological imaging due to their excellent optical properties . Future research could focus on optimizing these properties and exploring new applications.

properties

IUPAC Name

6,7-difluoro-2,3-bis(3-hexoxyphenyl)-5,8-dithiophen-2-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40F2N2O2S2/c1-3-5-7-9-21-45-29-17-11-15-27(25-29)37-38(28-16-12-18-30(26-28)46-22-10-8-6-4-2)44-40-34(32-20-14-24-48-32)36(42)35(41)33(39(40)43-37)31-19-13-23-47-31/h11-20,23-26H,3-10,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFPEOUYWPDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3N=C2C4=CC(=CC=C4)OCCCCCC)C5=CC=CS5)F)F)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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